molecular formula C9H6N2O3 B15132863 7-nitro-4aH-quinolin-2-one

7-nitro-4aH-quinolin-2-one

Cat. No.: B15132863
M. Wt: 190.16 g/mol
InChI Key: RHJFCPZUBQTTHM-UHFFFAOYSA-N
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Description

7-Nitro-4aH-quinolin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 7th position and a keto group at the 2nd position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-4aH-quinolin-2-one typically involves the nitration of quinolin-2-one derivatives. One common method is the reaction of quinolin-2-one with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 7th position. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 7-Amino-4aH-quinolin-2-one.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

7-Nitro-4aH-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-nitro-4aH-quinolin-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Quinoline N-oxides: Used in various chemical and biological applications.

    Halogenated Quinoline Derivatives: Exhibiting diverse biological activities.

Uniqueness: 7-Nitro-4aH-quinolin-2-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitro-4aH-quinolin-2-one

InChI

InChI=1S/C9H6N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1-6H

InChI Key

RHJFCPZUBQTTHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)[N+](=O)[O-]

Origin of Product

United States

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